molecular formula C14H29NO B14003237 n,n-Dipropyloctanamide CAS No. 3007-55-4

n,n-Dipropyloctanamide

Cat. No.: B14003237
CAS No.: 3007-55-4
M. Wt: 227.39 g/mol
InChI Key: HJNCQWHXNDOFCC-UHFFFAOYSA-N
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Description

N,n-Dipropyloctanamide is an organic compound with the molecular formula C14H29NO It is a derivative of octanamide, where the hydrogen atoms on the nitrogen are replaced by propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n-Dipropyloctanamide typically involves the reaction of octanoyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

n,n-Dipropyloctanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert this compound to primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Produces amides and carboxylic acids.

    Reduction: Yields primary amines.

    Substitution: Results in the formation of new alkyl or aryl derivatives.

Scientific Research Applications

n,n-Dipropyloctanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme-substrate interactions and protein folding.

    Industry: this compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of n,n-Dipropyloctanamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, altering their structure and function. The propyl groups on the nitrogen atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    n,n-Dimethyloctanamide: Similar structure but with methyl groups instead of propyl groups.

    n,n-Diethyloctanamide: Contains ethyl groups instead of propyl groups.

    n,n-Dibutyloctanamide: Features butyl groups in place of propyl groups.

Uniqueness

n,n-Dipropyloctanamide is unique due to its specific alkyl chain length, which can influence its chemical reactivity and biological activity. The propyl groups provide a balance between hydrophilicity and lipophilicity, making it versatile for various applications.

Properties

CAS No.

3007-55-4

Molecular Formula

C14H29NO

Molecular Weight

227.39 g/mol

IUPAC Name

N,N-dipropyloctanamide

InChI

InChI=1S/C14H29NO/c1-4-7-8-9-10-11-14(16)15(12-5-2)13-6-3/h4-13H2,1-3H3

InChI Key

HJNCQWHXNDOFCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(CCC)CCC

Origin of Product

United States

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